Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
Overview
Description
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C16H14N2O2 . It is a member of the pyrazolopyridines, which are purine analogues . These compounds have attracted wide pharmaceutical interest due to their various biological and pharmacological properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . A similar method may be applicable for the synthesis of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines, which are structurally similar to Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate, are bicyclic heterocyclic compounds. They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a series of chemical reactions starting with precursors such as 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The exact chemical reactions involved in the synthesis of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate would depend on the specific synthesis method used .Physical And Chemical Properties Analysis
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate has a molecular weight of 266.3 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
1. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds
- Application Summary: This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
- Methods of Application: The synthesis was carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
- Results: The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .
2. Synthesis of Pyrazolo[1,5-a]pyrimidines
- Application Summary: A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized . These compounds have been evaluated for their antimicrobial activity .
- Methods of Application: The synthesis involved the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . Deep eutectic solvents (DES) were used, providing several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .
- Results: All synthesized compounds were screened for antimicrobial activity .
3. Inflammatory Pathways and ER Stress Pathway
- Application Summary: This research involves the study of the expression of genes and proteins involved in the inflammatory pathways and ER stress pathway .
- Methods of Application: The study involved molecular docking to confirm the favorable interaction of derivatives with inflammatory and ER stress regulators proteins (ATF4 and NF-kB) .
- Results: The results helped to further substantiate the findings and identify mechanisms of action .
4. Synthesis of Pyrazolo[1,5-a]pyrimidines
- Application Summary: This research involves the synthesis of pyrazolo[1,5-a]pyrimidines .
- Methods of Application: The synthesis involved a solution of 12(1.7 g, 4.9 mmol) in anhydrous THF (110 ml) was added LAH (0.58 g, 15.2 mmol) at 0°C .
- Results: The results of the synthesis were not provided in the source .
5. Synthesis of Pyrazolo[3,4-b]pyridine
- Application Summary: This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine .
- Methods of Application: The synthesis was carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
- Results: The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .
6. Synthesis of Pyrazolo[1,5-a]pyrimidines
- Application Summary: A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized . These compounds have been evaluated for their antimicrobial activity .
- Methods of Application: The synthesis involved the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . Deep eutectic solvents (DES) were used, providing several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .
- Results: All synthesized compounds were screened for antimicrobial activity .
properties
IUPAC Name |
ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-13-10-6-7-11-18(13)17-15(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEVWDFYUKSMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512047 | |
Record name | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate | |
CAS RN |
51065-76-0 | |
Record name | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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